4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-fluorobenzoyl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions. For example, Govindhan et al. (2017) synthesized a related compound using a click chemistry approach, starting with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017). These processes typically require careful selection of starting materials and catalysts to achieve the desired product.
Molecular Structure Analysis
X-ray diffraction (XRD) analysis is a common method to determine the molecular structure of such compounds. Thimmegowda et al. (2009) utilized this technique to analyze a similar compound, revealing its crystalline structure and molecular conformation (Thimmegowda, Sarala, Kumar, Chandrappa, Prasad, Anandalwar, Prasad, & Rangappa, 2009).
Chemical Reactions and Properties
The chemical properties of such compounds are often explored through various reactions. For instance, Rajkumar, Kamaraj, and Krishnasamy (2014) investigated the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, indicating the potential for diverse chemical reactions (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Physical Properties Analysis
The physical properties, such as thermal stability, can be analyzed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), as demonstrated by Govindhan et al. (2017) (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Chemical Properties Analysis
Chemical properties like binding affinity and interactions can be investigated through spectroscopic methods and molecular docking studies. For example, Govindhan et al. (2017) used fluorescence spectroscopy to understand the pharmacokinetic nature of their synthesized compound (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
properties
IUPAC Name |
[4-[4-ethyl-5-(imidazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O/c1-2-27-18(13-25-11-8-22-14-25)23-24-19(27)15-6-9-26(10-7-15)20(28)16-4-3-5-17(21)12-16/h3-5,8,11-12,14-15H,2,6-7,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQRDMYWOIGFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=CC(=CC=C3)F)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-fluorobenzoyl)piperidine |
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